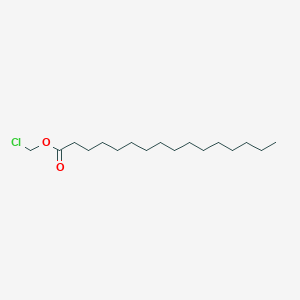

ヘキサデカン酸クロロメチルエステル

説明

Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .Chemical Reactions Analysis

Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .Physical And Chemical Properties Analysis

Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

植物化学分析

ヘキサデカン酸クロロメチルエステルは、植物化学研究において生物活性化合物として特定されています。これは、様々な植物のエタノール抽出物中に見られ、重要な生物学的活性に関連付けられています。 例えば、新規多剤併用抽出物を用いた研究では、この化合物はGC-MS分析を用いて特定された35種類の植物化学物質の一つでした 。このような化合物の存在は、糖尿病などの疾患の治療に不可欠となる可能性のある、抽出物の抗酸化および抗炎症特性にとって重要です。

抗酸化活性

抗酸化研究の分野では、ヘキサデカン酸クロロメチルエステルは、フリーラジカルのスカベンジングに貢献します。 その効力は、DPPHなどのアッセイを用いて標準的な抗酸化物質と比較することができ、EC50値は、フリーラジカルの存在を50%減少させるために必要な濃度を決定するために測定されます 。この応用は、酸化ストレス関連疾患の予防における化合物の可能性を理解する上で重要です。

抗炎症の可能性

ヘキサデカン酸クロロメチルエステルの抗炎症の可能性は、in vitro研究によって評価されています。 これは、膜安定化およびタンパク質変性アッセイにおいて、標準的な薬物と比較してIC50値を示すことが示されています 。これは、医療治療に用いることができる新規抗炎症剤の開発における有用性を示唆しています。

微生物相互作用と酸化ストレス耐性

微生物学では、ヘキサデカン酸クロロメチルエステルは、特に共培養系において、微生物相互作用に役割を果たします。 例えば、Saccharomyces cerevisiaeとEscherichia coliの共培養では、酵母細胞の酸化ストレス耐性を促進することがわかりました 。この応用は、ストレス耐性が生産効率の向上につながる可能性のある工業的発酵プロセスにとって重要です。

メタボロミクス

メタボロミクス研究では、ヘキサデカン酸クロロメチルエステルが重要な代謝産物として特定されることがよくあります。その存在は、生物における特定の代謝経路またはストレス応答を示す可能性があります。 共培養系では、その含有量の増加は、酵母細胞の代謝における調節的役割を示唆しており、発酵戦略を強化するために活用できる可能性があります .

生物活性化合物の特定

ヘキサデカン酸クロロメチルエステルは、様々な植物部位における生物活性化合物の特定においても重要です。 GC-MSなどの技術により、研究者は、植物のメタノール抽出物中の他の化合物の中でもこの化合物を特定することができ、新規薬剤や治療剤の発見につながる可能性があります .

作用機序

Target of Action

The primary target of Hexadecanoic acid, chloromethyl ester is the cells of Saccharomyces cerevisiae, a species of yeast . In a co-culture system with Escherichia coli, it was found that this compound promotes oxidative stress tolerance in S. cerevisiae cells .

Mode of Action

Hexadecanoic acid, chloromethyl ester: interacts with its targets by enhancing the viability of S. cerevisiae cells. It achieves this by improving the membrane stability of these cells and reducing the level of oxidized lipids . Furthermore, it has been suggested that this compound inhibits the enzyme phospholipase A2 in a competitive manner , which could contribute to its overall effect.

Biochemical Pathways

The presence of Hexadecanoic acid, chloromethyl ester in the co-culture supernatant of S. cerevisiae and E. coli seems to affect the oxidative stress tolerance pathway . This compound, when added exogenously, contributes to higher oxidative stress tolerance in S. cerevisiae cells . This suggests that it may play a role in the regulation of oxidative stress responses.

Result of Action

The action of Hexadecanoic acid, chloromethyl ester results in enhanced oxidative stress tolerance in S. cerevisiae cells . This is evidenced by improved cell viability, increased membrane stability, and reduced levels of oxidized lipids . Additionally, it has been suggested that this compound may have anti-inflammatory properties due to its inhibitory effect on the enzyme phospholipase A2 .

Action Environment

The action of Hexadecanoic acid, chloromethyl ester is influenced by the environmental context of a microbial co-culture system. In such a system, microorganisms encounter a living environment different from their respective pure cultures, surrounded by various compounds secreted by co-existing microorganisms . This unique environment likely influences the action, efficacy, and stability of the compound.

生化学分析

Biochemical Properties

Hexadecanoic acid, chloromethyl ester plays a significant role in biochemical reactions due to its properties as a carbonyl ester compound. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, it can act as a substrate for esterases, which hydrolyze ester bonds, releasing chloromethyl alcohol and hexadecanoic acid . Additionally, it may interact with fatty acid-binding proteins (FABPs) that facilitate the transport of fatty acids within cells .

Cellular Effects

Hexadecanoic acid, chloromethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress tolerance of yeast cells by enhancing membrane stability and reducing oxidized lipid levels . This compound may also impact the expression of genes involved in lipid metabolism and stress response, thereby modulating cellular functions .

Molecular Mechanism

At the molecular level, hexadecanoic acid, chloromethyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as esterases and lipases . The compound’s ester bond is susceptible to hydrolysis, leading to the release of chloromethyl alcohol and hexadecanoic acid, which can further participate in metabolic pathways . These interactions may result in changes in gene expression and cellular responses to metabolic stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexadecanoic acid, chloromethyl ester can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that hexadecanoic acid, chloromethyl ester can promote oxidative stress tolerance in yeast cells over extended periods, suggesting its potential for enhancing cell viability under stress conditions . Its stability and degradation products need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of hexadecanoic acid, chloromethyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on lipid metabolism and oxidative stress tolerance. At higher doses, it could potentially cause toxic or adverse effects, such as disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

Hexadecanoic acid, chloromethyl ester is involved in several metabolic pathways, including fatty acid metabolism and beta-oxidation. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which facilitate its incorporation into metabolic processes . The compound’s metabolism can influence metabolic flux and the levels of various metabolites, impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, hexadecanoic acid, chloromethyl ester is transported and distributed through interactions with transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a crucial role in its intracellular transport, ensuring its proper localization and accumulation . The compound’s distribution can affect its bioavailability and efficacy in different cellular compartments .

Subcellular Localization

Hexadecanoic acid, chloromethyl ester is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s localization is essential for its role in lipid metabolism and cellular responses to metabolic stress .

特性

IUPAC Name |

chloromethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLQYLAQYCCHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515215 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61413-69-2 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

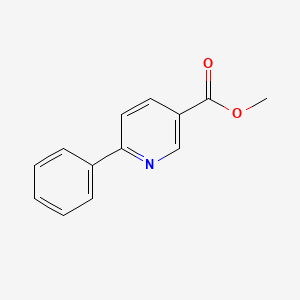

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。